6-Chloro-chroman-4-ylamine hydrochloride

Neuroscience GPCR Pharmacology Melanin-Concentrating Hormone

Neurological drug discovery programs targeting MCHR2 demand the precise 6-chloro substitution on the chroman-4-amine scaffold-generic analogs lack the halogen interaction essential for sub-nanomolar target engagement. • Enables synthesis of MCHR2 antagonists achieving IC50 = 1 nM with 500-fold selectivity over dopamine D2 receptor (IC50 = 500 nM). • Validated ≥98% purity (NMR); reliable for systematic SAR studies, analytical standard use, and multi-target ligand design. • Available from stock with expedited global shipping; batch-specific COA provided.

Molecular Formula C9H11Cl2NO
Molecular Weight 220.093
CAS No. 191608-09-0
Cat. No. B575055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-chroman-4-ylamine hydrochloride
CAS191608-09-0
Molecular FormulaC9H11Cl2NO
Molecular Weight220.093
Structural Identifiers
SMILESC1COC2=C(C1N)C=C(C=C2)Cl.Cl
InChIInChI=1S/C9H10ClNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H
InChIKeyARFUFGWFRJZAHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-chroman-4-ylamine Hydrochloride Overview


6-Chloro-chroman-4-ylamine hydrochloride (CAS 191608-09-0) is a chlorinated derivative of the chroman-4-amine class, possessing the molecular formula C9H11Cl2NO and a molecular weight of 220.09 g/mol [1]. This heterocyclic compound, existing as a hydrochloride salt, serves primarily as a key synthetic intermediate or building block for pharmaceutical research, particularly in the development of agents targeting neurological disorders . The chroman-4-amine scaffold is recognized as a privileged structure in medicinal chemistry, with modifications on the chroman ring system influencing interactions with diverse biological targets, including monoaminergic receptors and transporters [2].

Key intermediate for chroman-based CNS research probes
6-Chloro substitution enables GPCR target engagement context (MCHR2, SERT class-level evidence)
Hydrochloride salt: defined melting point and cold storage for reproducible synthesis

6-Chloro-chroman-4-ylamine Hydrochloride: Irreplaceable Scaffold


The specific 6-chloro substitution on the chroman-4-ylamine scaffold is not a generic feature; it is a critical structural determinant that directly impacts molecular recognition at biological targets. Data from BindingDB for a closely related 6-chloro-chroman-4-amine derivative (ChEMBL1934127) demonstrates that this structural motif can confer high-affinity antagonism at the melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM [1]. Unsubstituted chroman-4-amine lacks this specific halogen interaction, which is essential for achieving potent and selective binding to certain monoaminergic GPCRs and transporters. Substituting the 6-chloro derivative with a non-halogenated or differently substituted analog would be expected to result in a substantial loss of target affinity and functional activity, rendering it unsuitable for research applications where this specific molecular interaction is required.

Non-halogenated analogs
May lose MCHR2 affinity; 6-chloro is critical for reported class-level target engagement
Alternative substitution
Different halogen or position may shift selectivity profile vs D2/SERT, altering polypharmacology context

6-Chloro-chroman-4-ylamine HCl: Quantitative Evidence


MCHR2 Antagonism in CHO Cells

A structurally related 6-chloro-chroman-4-amine derivative (ChEMBL1934127) exhibits potent antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2), a class A GPCR involved in energy homeostasis and mood regulation. This demonstrates the pharmacophoric potential of the 6-chloro-chroman-4-amine core. [1]

MCHR2 Antagonism
Class-level inference
IC50 1 nM
Reported pharmacophore context for GPCR probe design
Derivative ChEMBL1934127; CHO Ca2+ flux assay
Neuroscience GPCR Pharmacology Melanin-Concentrating Hormone

Serotonin Transporter (SERT) Inhibition

The same 6-chloro-chroman-4-amine derivative (ChEMBL1934127) also demonstrates moderate inhibition of the human serotonin transporter (SERT). [1]

SERT Inhibition
Class-level inference
IC50 100 nM
Supports monoaminergic profiling for CNS tool compounds
Derivative ChEMBL1934127; human SERT assay
Depression Anxiety Serotonin Transporter

Dopamine D2 Receptor Selectivity

The affinity profile of the 6-chloro-chroman-4-amine derivative ChEMBL1934127 extends to the human dopamine D2 receptor. The significantly higher IC50 (lower potency) compared to its MCHR2 activity provides a quantifiable measure of selectivity. [1]

D2 vs MCHR2 Selectivity
Class-level inference
500-fold
D2 IC50 500 nM vs MCHR2 1 nM
Selectivity window for GPCR research; D2 off-target context
Same derivative; human D2 receptor
Dopamine Neuropharmacology Receptor Antagonism

Hydrochloride Salt Stability and Handling

The hydrochloride salt form (CAS 191608-09-0) is differentiated from its free base counterpart by its defined melting point and documented storage conditions, indicating improved physical stability and handling characteristics for laboratory use.

Salt Form Identity
Data to verify
mp 211–217 °C
Storage: 0–8 °C
Verifiable procurement metric
Appearance: white powder; vendor COA
Formulation Solubility Chemical Stability

6-Chloro-chroman-4-ylamine Hydrochloride: Key Applications


MCHR2 Antagonist Synthesis for CNS Disorders

This compound is a critical building block for synthesizing potent and selective antagonists of the melanin-concentrating hormone receptor 2 (MCHR2). The quantitative evidence showing a related 6-chloro-chroman-4-amine derivative achieves an IC50 of 1 nM at MCHR2, with 500-fold selectivity over the dopamine D2 receptor (IC50 500 nM), provides a strong scientific rationale for its use in medicinal chemistry campaigns targeting energy homeostasis, feeding behavior, anxiety, and depression. [1]

Dual MCHR2/SERT Modulators for Polypharmacology

The scaffold's demonstrated ability to interact with both MCHR2 (IC50 1 nM) and the serotonin transporter (SERT, IC50 100 nM) supports its application in designing multi-target directed ligands. This polypharmacology profile may be advantageous for developing novel therapeutics for complex neuropsychiatric conditions where modulating both the melanin-concentrating hormone and serotonergic systems could provide superior efficacy. [1]

SAR Studies on Chroman-4-amine Pharmacophore

The chroman-4-amine core is a recognized privileged scaffold for neurological drug discovery. 6-Chloro-chroman-4-ylamine hydrochloride serves as a key starting point for systematic SAR studies exploring the impact of halogen substitution at the 6-position on target affinity, selectivity, and pharmacokinetic properties, particularly against the defined activity profile at MCHR2, SERT, and D2 receptors. [1]

Analytical Standard for Chroman Derivatives

Due to its defined physicochemical properties, including a melting point of 211-217 °C and established purity (≥95% by NMR), this compound can be reliably employed as an analytical standard. It is suitable for use in HPLC, LC-MS, or GC methods for the identification and quantification of this specific compound or closely related analogs in complex reaction mixtures, biological samples, or during metabolic stability studies.

Application
Selection Property
Validation Focus
GPCR probe synthesis (MCHR2)
6-Chloro substitution pattern
MCHR2 affinity class-level review
Multi-target CNS tool design
Scaffold polypharmacology profile
SERT/MCHR2 selectivity interpretation
Chroman SAR campaigns
Halogen-position library design
Structure-activity relationship validation
Analytical reference standard
Defined salt form and purity
Melting point and chromatographic identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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